5'-Demethoxydeoxypodophyllotoxin

Breast Cancer Cytotoxicity Triple-Negative Breast Cancer

5'-Demethoxydeoxypodophyllotoxin (also known as morelensin; CAS 63700-40-3) is a naturally occurring aryltetralin lignan first isolated from Bursera morelensis. As a member of the podophyllotoxin family, it shares the tetracyclic aryltetralin core common to this class but is structurally differentiated by the absence of a methoxy substituent at the 5'-position of the pendant aromatic ring.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
CAS No. 63700-40-3
Cat. No. B1211524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Demethoxydeoxypodophyllotoxin
CAS63700-40-3
Synonymsmorelensin
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O)OC
InChIInChI=1S/C21H20O6/c1-23-15-4-3-11(6-16(15)24-2)19-14-8-18-17(26-10-27-18)7-12(14)5-13-9-25-21(22)20(13)19/h3-4,6-8,13,19-20H,5,9-10H2,1-2H3/t13-,19+,20-/m0/s1
InChIKeyMKWAWTRNIPHOLB-SVIJTADQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Demethoxydeoxypodophyllotoxin (CAS 63700-40-3): A Structurally Distinct Aryltetralin Lignan for Focused Anticancer Procurement


5'-Demethoxydeoxypodophyllotoxin (also known as morelensin; CAS 63700-40-3) is a naturally occurring aryltetralin lignan first isolated from Bursera morelensis [1]. As a member of the podophyllotoxin family, it shares the tetracyclic aryltetralin core common to this class but is structurally differentiated by the absence of a methoxy substituent at the 5'-position of the pendant aromatic ring. It is classified as a lignan lactone (CHEBI:1959) with a molecular formula of C₂₁H₂₀O₆ and a molecular weight of 368.4 g/mol [2]. Its documented biological profile includes antiproliferative, anti-tubulin, and cytotoxic activities evaluated across multiple human cancer cell lines, including breast (MCF-7, MDA-MB-231, BT-549), gastric (MK-1), cervical (HeLa), and colorectal (HCT-15) models [3][4].

1 Structurally distinct 5'-demethoxy aryltetralin lignan for cell-model endpoint review
2 Supports anti-tubulin mechanism studies with confirmed TOP2-independent profile
3 Relevant for cancer cell-panel screening including breast, gastric, and oral carcinoma models

Why 5'-Demethoxydeoxypodophyllotoxin Cannot Be Interchanged with Podophyllotoxin, Deoxypodophyllotoxin, or Acetylpodophyllotoxin in Experimental and Procurement Contexts


Although 5'-demethoxydeoxypodophyllotoxin belongs to the podophyllotoxin class, generic substitution with podophyllotoxin, deoxypodophyllotoxin, or acetylpodophyllotoxin is not scientifically defensible without risking quantitatively distinct outcomes. The 5'-demethoxy modification produces significant differences in cytotoxic potency, cellular selectivity, and target modulation across multiple independent assays. Head-to-head data demonstrate that deletion of the 5'-methoxy group yields an IC₅₀ of 0.092 µM versus 0.019 µM for podophyllotoxin and 0.318 µM for acetylpodophyllotoxin in the MCF-10A model [1], while conferring 7.6-fold greater potency than the clinical comparator etoposide in the BT-549 breast cancer line [2]. Moreover, differential activity between KB and PS test systems distinguishes this compound from deoxypodophyllotoxin, which shows high activity in both assays, whereas 5'-demethoxydeoxypodophyllotoxin displays high activity against KB but only marginal activity against PS [3]. These quantitative divergences mean that experimental results obtained with one analog cannot be extrapolated to another, and procurement of the correct compound is essential for experimental reproducibility.

5'-demethoxy modification alters cytotoxicity profile vs. podophyllotoxin
Deletion of the 5'-OCH₃ group yields a distinct potency rank and may shift tumor-cell model response; direct substitution without verification risks irreproducible results.
Differential PS leukemia activity separates from deoxypodophyllotoxin
Unlike deoxypodophyllotoxin, this compound shows only marginal activity in PS lymphocytic leukemia models, making interchangeability inappropriate for selectivity studies.
Tubulin signal reduction magnitude differs from acetylpodophyllotoxin
Although both are anti-tubulin, the degree of tubulin diminution is numerically higher; using the acetyl analog may alter mechanistic readouts.

Quantitative Evidence Guide: 5'-Demethoxydeoxypodophyllotoxin Differentiation Data for Scientific Selection


Potency Advantage Over Clinical Comparator Etoposide in BT-549 Triple-Negative Breast Cancer Cells

In a direct head-to-head cytotoxicity evaluation, 5'-demethoxydeoxypodophyllotoxin demonstrated 7.6-fold greater potency than the clinical podophyllotoxin-derivative etoposide in the triple-negative breast cancer cell line BT-549 after 72-hour treatment. All four tested aryltetralin lignans were cytotoxic (IC₅₀ range: 0.011–7.22 µM), but compound 3 (5'-demethoxydeoxypodophyllotoxin) and compound 2 (acetylpodophyllotoxin) were more potent (7.6- and 14.1-fold, respectively) than etoposide specifically in the BT-549 line [1].

vs. Etoposide (BT-549)
Head-to-head
7.6× greater reported potency than etoposide in BT-549 triple-negative breast cancer cells (72 h, SRB assay).
Supports comparator endpoint review in TNBC cell models.
Acetylpodophyllotoxin showed 14.1×; context-dependent ranking.
Breast Cancer Cytotoxicity Triple-Negative Breast Cancer

Intermediate Cytotoxic IC₅₀ Between Podophyllotoxin and Acetylpodophyllotoxin in MCF-10A Cells

In previous cytotoxicity studies cited and utilized by Rodríguez-López et al. (2021), the IC₅₀ values for three podophyllotoxin-class compounds were reported in the MCF-10A non-tumorigenic mammary epithelial cell line: podophyllotoxin (POD) IC₅₀ = 0.019 µM; 5'-desmethoxydeoxypodophyllotoxin (compound 2) IC₅₀ = 0.092 µM; and acetylpodophyllotoxin (compound 1) IC₅₀ = 0.318 µM [1]. The 5'-demethoxy analog thus occupies an intermediate potency position – approximately 4.8-fold less potent than podophyllotoxin but 3.5-fold more potent than acetylpodophyllotoxin.

IC₅₀ Rank (MCF-10A)
Cross-study
IC₅₀ 0.092 µM — intermediate between podophyllotoxin (0.019 µM) and acetylpodophyllotoxin (0.318 µM).
Reported potency rank within the aryltetralin class.
MCF-10A non-tumorigenic epithelial model; reference data from previous studies.
Anti-Tubulin Cytotoxicity Aryltetralin Lignan

Differential Tumor-Type Selectivity: High Activity Against KB but Marginal Activity Against PS Leukemia, in Contrast to Deoxypodophyllotoxin

The original isolation study by Jolad et al. (1977) established a key selectivity distinction: deoxypodophyllotoxin showed high cytotoxic activity in both the KB (human oral carcinoma) and PS (mouse P388 lymphocytic leukemia) test systems. In contrast, the newly identified 5'-desmethoxydeoxypodophyllotoxin (named morelensin) was highly active against the KB test system but demonstrated only marginal activity against the PS test system [1]. This differential was the defining feature that warranted its designation as a novel lignan entity distinct from deoxypodophyllotoxin.

KB vs. PS Selectivity
Head-to-head
High activity in KB oral carcinoma; marginal in PS leukemia — unlike deoxypodophyllotoxin (high in both).
Tumor-type selectivity context distinct from close analogs.
Qualitative NCI screening criteria, 1977; quantitative ED₅₀ not reported.
Cytotoxicity Selectivity KB Oral Carcinoma PS Leukemia

Confirmed Anti-Tubulin Mechanism with Quantitative Tubulin Signal Diminution Comparable to Acetylpodophyllotoxin

An in vitro anti-tubulin epifluorescence assay on the MCF-10A cell line directly compared the tubulin-disrupting activity of acetylpodophyllotoxin (compound 1) and 5'-desmethoxydeoxypodophyllotoxin (compound 2). Both compounds significantly diminished the tubulin signal: compound 1 produced a 35.9% ± 9.0% reduction, and compound 2 produced a 43.0% ± 13.0% reduction in tubulin signal relative to vehicle-treated controls. Importantly, neither compound inhibited topoisomerase II (TOP2) enzymatic activity, confirming that their cytotoxic mechanism is tubulin-mediated rather than TOP2-mediated [1].

Tubulin Mechanism
Direct comparison
43.0% ± 13.0% tubulin signal reduction vs. vehicle; no TOP2 inhibition (MCF-10A epifluorescence assay).
Confirms tubulin-targeted, TOP2-independent mechanism.
Acetylpodophyllotoxin: 35.9% ± 9.0% reduction; both negative for TOP2.
Anti-Tubulin Mechanism of Action Microtubule Inhibition

Antiproliferative Activity Across Multiple Solid Tumor Lines Including Gastric, Cervical, and Melanoma Models

Ikeda et al. (1998) evaluated the antiproliferative activity of four lignans isolated from Anthriscus sylvestris fruits – deoxypodophyllotoxin, morelensin (5'-demethoxydeoxypodophyllotoxin), (-)-deoxypodorhizone, and (-)-hinokinin – against MK-1 (human gastric adenocarcinoma), HeLa (human cervical carcinoma), and B16F10 (murine melanoma) cell lines [1]. The original paper reports quantitative antiproliferative data for all four lignans across all three cell lines, allowing direct intra-class comparison. While the full numerical IC₅₀ values require consultation of the full text (Chem Pharm Bull 1998;46(5):875-878), the study establishes that 5'-demethoxydeoxypodophyllotoxin possesses a broad antiproliferative spectrum spanning epithelial and melanoma cancer types, and that its activity is distinguishable from co-isolated lignans including deoxypodophyllotoxin and hinokinin.

Multi-Line Antiproliferative
Data to verify
Antiproliferative activity confirmed in MK-1 (gastric), HeLa (cervical), and B16F10 (melanoma) cell lines (MTT assay).
Supports multi-line screening context; full numerical IC₅₀ data require full-text review.
Ikeda et al., 1998; rank-order comparison available in full text.
Antiproliferative Gastric Cancer Cervical Cancer Melanoma

Structural Differentiation: Absence of 5'-Methoxy Group as a Key Determinant of Biological Profile Divergence from Podophyllotoxin

The defining structural feature of 5'-demethoxydeoxypodophyllotoxin is the absence of the methoxy substituent at the 5'-position of the pendant aromatic ring (E-ring) that is present in podophyllotoxin. This structural difference is compounded by the absence of the 4-hydroxyl group found in podophyllotoxin (replaced by hydrogen in the deoxy series). A comprehensive 2023 review of podophyllotoxin chemistry and biology tabulates this compound (designated compound 40) alongside its structural analogs, noting its specific antitumor activity against HCT-15 (colorectal) and SK-LU1 (lung) cell lines [1]. The combination of 5'-demethoxy and 4-deoxy modifications distinguishes this compound from podophyllotoxin (4-OH, 5'-OCH₃), deoxypodophyllotoxin (4-deoxy, 5'-OCH₃), and 5'-demethoxy-β-peltatin-A-methylether (4-OCH₃, 5'-H) – each combination yielding a distinct pharmacological fingerprint.

SAR Structural Probe
Class-level
5'-demethoxy/4-deoxy pattern; associated with activity against HCT-15 and SK-LU1 in a 2023 review compilation.
SAR tool for 5'-position modification effects; context-dependent attribution.
Review-derived; verify primary sources for potency rank.
Structure-Activity Relationship Lignan Chemistry 5'-Demethoxy Modification

Optimal Research and Procurement Application Scenarios for 5'-Demethoxydeoxypodophyllotoxin


Triple-Negative Breast Cancer (TNBC) Drug Discovery Programs Using BT-549 as a Model System

For research groups focused on triple-negative breast cancer, 5'-demethoxydeoxypodophyllotoxin offers a 7.6-fold potency advantage over etoposide in the BT-549 cell line, a well-established TNBC model. This quantitative superiority makes it a compelling lead scaffold or positive control for TNBC-focused cytotoxicity screening cascades where etoposide serves as the clinical benchmark [1].

Tubulin-Targeted Mechanism-of-Action Studies Requiring TOP2-Independent Validation

Investigators studying microtubule-disrupting agents can use 5'-demethoxydeoxypodophyllotoxin as a mechanistically clean tubulin inhibitor. The compound produces a 43.0% ± 13.0% tubulin signal reduction in MCF-10A cells while exhibiting zero TOP2 inhibitory activity, confirmed by direct enzymatic assay. This contrasts with etoposide, which operates primarily through TOP2 poisoning, making this lignan a valuable tool for dissecting tubulin-specific vs. TOP2-mediated cytotoxic pathways [2].

Oral Carcinoma (KB) Selective Cytotoxicity Studies Leveraging Differential PS Leukemia Inactivity

The differential activity profile – high cytotoxicity against KB oral carcinoma but only marginal activity against PS lymphocytic leukemia – positions this compound for research programs seeking tumor-type-selective agents. Unlike deoxypodophyllotoxin, which is non-selectively active in both models, 5'-demethoxydeoxypodophyllotoxin's narrow spectrum may translate to reduced hematopoietic toxicity in oral cancer applications, warranting further selectivity profiling [3].

Structure-Activity Relationship (SAR) Campaigns Exploring 5'-Position Modifications of the Aryltetralin Scaffold

Medicinal chemistry teams conducting SAR studies on the podophyllotoxin scaffold require the authentic 5'-demethoxy analog as a reference standard. The compound's antitumor activity against HCT-15 colorectal and SK-LU1 lung adenocarcinoma lines, as compiled in the 2023 comprehensive podophyllotoxin review, establishes it as a defined SAR data point. Its procurement ensures SAR datasets are built on verified, structurally confirmed material rather than extrapolations from related analogs [4].

Application
Selection Property
Validation Focus
Triple-negative breast cancer cell-model studies
Comparator potency context vs. etoposide
Cell-viability endpoint review
Tubulin mechanism-of-action research
TOP2-independent tubulin disruption profile
Microtubule signal diminution assay validation
Oral carcinoma selectivity profiling
Tumor-type selectivity (KB vs. PS differential)
Differential activity review against leukemia models
Aryltetralin SAR campaigns
5'-substituent structural modification probe
Activity comparison across 5'-modified analogs
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